Stereochemical Identity Assurance: (3R,4R) Absolute Configuration vs Ambiguous CAS-Listed (3S,4S) Enantiomer
CAS 213388-71-7 is employed by multiple vendors to designate both (3R,4R) and (3S,4S) enantiomers, creating a procurement risk that the wrong absolute configuration will enter a synthetic sequence . For example, AKSci lists the (3S,4S) enantiomer under this CAS with 98% purity , while Apollo Scientific and Fluoropharm explicitly designate the (3R,4R) isomer under the same registry number . The enantiomers are non-superimposable mirror images that yield downstream diastereomeric products when coupled to chiral pharmacophores; in DPP-IV inhibitor programs, the (3R,4R) configuration mimics the natural L-proline geometry required for enzyme binding, whereas the (3S,4S) enantiomer would produce the ent series with fundamentally altered target engagement [1]. The (3R,4R) target compound is specified with a purity of NLT 98% .
| Evidence Dimension | Absolute stereochemical configuration and vendor-reported purity |
|---|---|
| Target Compound Data | (3R,4R) configuration; NLT 98% (Fluoropharm) ; ≥95% (Apollo Scientific) |
| Comparator Or Baseline | (3S,4S) enantiomer listed under same CAS 213388-71-7; 98% (AKSci) |
| Quantified Difference | Opposite absolute configuration – cannot be quantified as a potency difference without a specific biological target, but represents a binary pass/fail criterion for stereospecific synthesis |
| Conditions | Vendor Certificate of Analysis; chiral HPLC or specific rotation specification required to differentiate |
Why This Matters
Procurement without explicit (3R,4R) specification risks obtaining the enantiomeric (3S,4S) building block, which would derail any stereospecific SAR campaign or scale-up route.
- [1] Fjelbye K, et al. Diastereodivergent Access to Syn and Anti 3,4-Substituted β-Fluoropyrrolidines: Enhancing or Reversing Substrate Preference. Org Lett. 2016;18(5):1170-1173. doi:10.1021/acs.orglett.6b00293 View Source
